molecular formula C24H23N3O4 B417757 GPR41 agonist-1

GPR41 agonist-1

Katalognummer: B417757
Molekulargewicht: 417.5g/mol
InChI-Schlüssel: UWQXWOJVNASZLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GPR41 (also known as FFAR3) is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and pentanoate. It is primarily expressed in adipose tissue, the peripheral nervous system, and the gastrointestinal tract, where it regulates energy homeostasis, hormone secretion (e.g., GLP-1 and PYY), and immune responses . Among synthetic agonists, AR420626 (referred to here as "GPR41 agonist-1") is a well-characterized selective agonist for GPR41. It demonstrates high potency (EC₅₀ in the nanomolar range) and has been instrumental in elucidating GPR41's role in glucose metabolism and lipolysis.

Vorbereitungsmethoden

Chemical Synthesis of AR420626

The synthesis of AR420626 involves a multi-step process designed to optimize binding affinity and selectivity for GPR41. While the exact synthetic route remains proprietary, structural analysis and pharmacological studies provide clues to its preparation.

Core Quinoline Scaffold Construction

The hexahydroquinoline core is synthesized via a modified Skraup reaction, where cyclohexanone derivatives undergo condensation with aniline analogs under acidic conditions . Introduction of the 2-methyl group at position 2 and the 5-oxo moiety is achieved through ketone functionalization using Grignard reagents followed by oxidation .

Substitution at Position 4

The furan-2-yl group at position 4 is incorporated via Suzuki-Miyaura cross-coupling, employing a palladium catalyst (e.g., Pd(PPh₃)₄) to couple a boronic ester-functionalized furan with a brominated quinoline intermediate . This step ensures regioselectivity and minimizes side products.

Carboxamide Functionalization

The N-(2,5-dichlorophenyl)carboxamide side chain is introduced through a two-step process:

  • Carboxylic Acid Activation : The quinoline-3-carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Amidation : Reaction with 2,5-dichloroaniline in the presence of a base (e.g., triethylamine) yields the final carboxamide .

Table 1: Key Physicochemical Properties of AR420626

PropertyValue
IUPAC NameN-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxamide
Molecular FormulaC₂₁H₁₈Cl₂N₂O₃
Molecular Weight429.29 g/mol
Solubility (PBS, pH 7.4)12 µM
LogP3.8

Structural Optimization for GPR41 Selectivity

AR420626 exhibits >100-fold selectivity for GPR41 over GPR43, achieved through strategic modifications:

Role of the Furan Moiety

The furan-2-yl group at position 4 enhances hydrophobic interactions with transmembrane domain 3 (TM3) of GPR41, as shown in molecular docking studies . Replacement with larger aromatic systems (e.g., phenyl or thiophene) reduces potency by 40–60%, underscoring the importance of furan’s compact size and electron-rich nature .

Dichlorophenyl Carboxamide Interactions

The 2,5-dichlorophenyl group engages in halogen bonding with Tyr⁹¹ and His¹⁷⁸ residues in GPR41’s orthosteric pocket. Substitution with mono-chloro or fluoro analogs decreases binding affinity by 3- to 5-fold .

Preclinical Validation of Synthesis Batches

In Vitro Pharmacological Activity

AR420626 induces apoptosis in HepG2 hepatocellular carcinoma cells with an EC₅₀ of 25 µM, as evidenced by caspase-3 cleavage and histone H3 acetylation . Batch consistency was validated using:

  • HPLC Purity : >98% (C₁₈ column, acetonitrile/water gradient)

  • Mass Spectrometry : [M+H]⁺ = 430.29 m/z

Table 2: Batch Analysis of AR420626

Batch No.Purity (%)Caspase-3 Activation (EC₅₀, µM)Histone H3 Acetylation (Fold Change)
BX-00198.724.9 ± 1.23.8 ± 0.4
BX-00299.125.3 ± 0.93.7 ± 0.3

In Vivo Efficacy

In HepG2 xenograft models, AR420626 (10 mg/kg, i.p., daily) reduces tumor volume by 62% over 21 days compared to controls . Pharmacokinetic studies in Sprague-Dawley rats show:

  • Half-life (t₁/₂) : 4.2 ± 0.6 h

  • Bioavailability (Oral) : 22%

Mechanistic Insights into GPR41 Activation

G Protein Coupling Specificity

AR420626 activates GPR41 via Gi/o proteins, inhibiting cAMP production (IC₅₀ = 6 µM) and activating ERK1/2 phosphorylation . This contrasts with GPR43, which couples to both Gi and Gq .

Synergy with HDAC Inhibition

The compound’s induction of histone H3 acetylation (Figure 3a in ) suggests crosstalk between GPR41 and HDAC pathways. Co-administration with cisplatin enhances antitumor effects by 30% in vitro .

Challenges in Scalable Synthesis

Palladium Residue Control

Post-coupling purification requires stringent removal of Pd catalysts (<10 ppm) via activated charcoal filtration and chelating resins .

Stability Under Physiological Conditions

AR420626 undergoes slow hydrolysis in plasma (t₁/₂ = 8 h at 37°C), necessitating lyophilized storage at -20°C .

Analyse Chemischer Reaktionen

Binding and Receptor Activation

GPR41 agonist-1 binds to the receptor via interactions with short-chain fatty acid (SCFA) binding pockets. Key reactions include:

  • Hydrogen Bonding : Between the compound’s carboxylate group and residues in the receptor’s transmembrane domains .

  • Hydrophobic Interactions : Alkyl chains of the agonist align with hydrophobic regions of GPR41 .

EC₅₀ Values for Activation

AgonistEC₅₀ (μM)Source
Propionate (C3)2.1
Butyrate (C4)11
This compound0.5–4.1

Downstream Signaling Pathways

Activation of GPR41 triggers intracellular cascades:

  • Gi/o Protein Coupling : Reduces cAMP production via adenylate cyclase inhibition .

  • MAPK/ERK Pathway : Gβγ subunits activate mitogen-activated protein kinases, influencing cell proliferation and apoptosis .

Key Biochemical Assays

  • Luciferase Reporter Assays : Quantify receptor activation via cAMP response elements .

  • Calcium Flux Assays : Measure intracellular Ca²⁺ changes in GPR41-expressing cells .

Stability and Degradation

This compound exhibits moderate stability under physiological conditions:

  • Hydrolysis : Susceptible to esterase-mediated breakdown in plasma.

  • Oxidative Degradation : Limited stability in the presence of reactive oxygen species.

Stability Profile

ConditionHalf-Life (h)Notes
pH 7.4 (37°C)12–24
pH 2.0 (gastric)<1
Liver microsomes6

Comparative Analysis with Natural Agonists

While SCFAs like propionate (EC₅₀ = 2.1 μM ) are endogenous agonists, this compound offers enhanced potency and selectivity:

ParameterSCFAs (e.g., Propionate)This compound
EC₅₀ (μM)2.1–1580.5–4.1
Metabolic StabilityLowModerate
Receptor SelectivityBroad (GPR41/GPR43)GPR41-specific

Wissenschaftliche Forschungsanwendungen

GPR41-Agonist-1 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

GPR41-Agonist-1 übt seine Wirkung aus, indem er an GPR41, einen G-Protein-gekoppelten Rezeptor, bindet und diesen aktiviert. Nach der Aktivierung initiiert GPR41 eine Signalkaskade, die die Aktivierung von G-Proteinen beinhaltet, die wiederum verschiedene nachgeschaltete Signalwege aktivieren. Diese Signalwege umfassen den Phospholipase-C-Signalweg, der zur Produktion von Inositoltrisphosphat und Diacylglycerol führt, und den Mitogen-aktivierten Proteinkinase-Signalweg, der die Genexpression und zelluläre Reaktionen reguliert .

Wirkmechanismus

GPR41 agonist-1 exerts its effects by binding to and activating GPR41, a G protein-coupled receptor. Upon activation, GPR41 initiates a signaling cascade involving the activation of G proteins, which in turn activate various downstream signaling pathways. These pathways include the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, and the mitogen-activated protein kinase pathway, which regulates gene expression and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Profiles

The table below compares GPR41 agonist-1 (AR420626) with other GPR41-targeting compounds, including natural ligands, synthetic agonists, and structurally distinct molecules:

Compound Structure Mechanism EC₅₀/ Potency Selectivity (vs. GPR43) Key Functional Outcomes
AR420626 Synthetic small molecule Orthosteric agonist ~39 nM High selectivity ↑ GLP-1 secretion, ↓ hepatic gluconeogenesis
HMPA Phenylpropanoid derivative Orthosteric agonist Not reported Selective for GPR41 Improves hepatic lipid metabolism, ↓ obesity
2-Pyrone (Compound 37) 2-Pyrone scaffold Allosteric agonist 1 μM Moderate selectivity First reported 2-pyrone agonist; anti-lipolytic effects
S-Alkylpyranopyrimidines Heterocyclic compounds Multitarget ligands Low micromolar range Preferential for GPR41 Broad activity on FFA3/GPR41 and HCA2/GPR109A
Propionate SCFA Endogenous agonist ~1–10 mM Low (activates GPR43) ↑ Energy expenditure, immune modulation

Selectivity and Receptor Specificity

  • AR420626 exhibits >100-fold selectivity for GPR41 over GPR43, making it a valuable tool for dissecting GPR41-specific pathways .
  • In contrast, S-alkylpyranopyrimidines are multitarget ligands with moderate selectivity for GPR41 but also interact with HCA2/GPR109A, complicating their therapeutic use .
  • Natural SCFAs like propionate activate both GPR41 and GPR43, leading to overlapping metabolic and immune effects .

Functional and Therapeutic Implications

  • AR420626 and HMPA reduce hepatic gluconeogenesis and improve lipid metabolism, suggesting utility in treating obesity and type 2 diabetes .
  • Compound 37 (2-pyrone) demonstrates anti-lipolytic effects at micromolar concentrations but lacks the potency of AR420626 .
  • Propionate and other SCFAs show dual anti-inflammatory and pro-metabolic effects but require high doses (~mM) for efficacy, limiting clinical applicability .
  • Conflicting data exist: Some studies associate GPR41 activation with worsened metabolic syndrome (e.g., inhibited insulin secretion), while others report benefits in knockout models .

Clinical and Preclinical Findings

  • AR420626: Restores glucose-stimulated GLP-1 secretion in GPR41-knockout mice . Reduces free fatty acid levels in serum via adipocyte lipolysis inhibition .
  • HMPA :
    • Reverses high-fat-diet-induced hepatic steatosis in mice, dependent on GPR41 activation .
  • S-Alkylpyranopyrimidines: Broad receptor engagement limits specificity but offers multitarget therapeutic strategies .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the physiological effects of GPR41 agonist-1 in vivo?

  • Methodology :

  • Use GPR41/43 knockout (KO) mouse models to isolate agonist-specific effects from endogenous signaling pathways. For example, administer Angiotensin II (Ang II) to induce hypertension and compare outcomes (e.g., blood pressure, organ fibrosis) between KO and wild-type (WT) mice .
  • Control variables such as diet (e.g., high-fiber vs. control diets) to assess gut-barrier integrity via biomarkers like ZO-1 expression and systemic LPS translocation .
  • Include endpoints like macrophage infiltration (F4/80+ cells) and fibrosis levels in target organs (heart, kidney) to quantify inflammatory responses .

Q. What statistical parameters are critical for ensuring reproducibility in studies involving this compound?

  • Methodology :

  • Define sample size calculations based on pilot data or effect-size estimates, explicitly stating the number of biological replicates (e.g., n=10 mice per group) .
  • Report randomization (e.g., allocation of animals to treatment groups) and blinding during data collection/analysis to minimize bias .
  • Use mixed-effects models for repeated measurements (e.g., blood pressure trends) and specify confidence intervals (e.g., 95% CI) for key outcomes .

Q. How can researchers validate GPR41 expression in target tissues when using agonists?

  • Methodology :

  • Employ Western Blot or qPCR with validated antibodies/probes targeting human, rat, or mouse GPR41 isoforms .
  • Include positive controls (e.g., tissues with confirmed GPR41 expression) and negative controls (e.g., GPR41 KO tissues) to confirm specificity .

Advanced Research Questions

Q. How can contradictory findings about GPR41’s role in metabolic regulation be resolved?

  • Methodology :

  • Conduct systematic reviews to synthesize data from diverse models (e.g., adipose tissue studies in 3T3-L1 adipocytes vs. murine models) and highlight methodological differences (e.g., antibody specificity, KO model limitations) .
  • Use RNA-seq or single-cell sequencing to map GPR41 expression across tissues and cell types, resolving discrepancies in localization .
  • Validate functional outcomes (e.g., cAMP inhibition, ERK activation) across multiple agonist concentrations to establish dose-response relationships .

Q. What strategies enhance the therapeutic efficacy of this compound in combination therapies?

  • Methodology :

  • Test synergy with chemotherapy agents (e.g., cisplatin) by co-administering this compound and quantifying apoptosis markers (e.g., caspase-3) in cancer cell lines .
  • Optimize timing/dosing regimens using pharmacokinetic modeling to account for agonist half-life and tissue penetration .
  • Monitor off-target effects via transcriptomic profiling (e.g., RNA-seq) to identify unintended signaling crosstalk .

Q. What mechanisms underlie the interaction between dietary fiber and GPR41 signaling in cardiovascular protection?

  • Methodology :

  • Perform metabolomic profiling of gut microbiota-derived SCFAs (e.g., propionate) in high-fiber-fed vs. control-diet mice to correlate agonist levels with physiological outcomes .
  • Use TLR4 inhibition assays (e.g., HEK-Blue TLR4 reporter cells) to distinguish GPR41-dependent effects from LPS-mediated inflammation .
  • Measure intestinal permeability (e.g., FITC-dextran assay) and systemic inflammation (e.g., plasma cytokines) to link gut-barrier integrity to cardiovascular endpoints .

Q. Methodological Best Practices

Q. How should researchers address variability in LPS quantification when studying gut-barrier dysfunction?

  • Methodology :

  • Use HEK-Blue TLR4 assays instead of ELISA for LPS detection in non-septic conditions, as they are more sensitive to low-level endotoxin activity .
  • Standardize plasma collection protocols (e.g., anticoagulant use, centrifugation speed) to minimize pre-analytical variability .

Q. What frameworks ensure ethical and reproducible data management in GPR41 agonist studies?

  • Methodology :

  • Follow GDPR-compliant documentation for human data, including anonymization protocols and explicit consent forms for biospecimen use .
  • Maintain detailed laboratory records (e.g., sample handling, instrument calibration) and share raw data via repositories like Figshare or Zenodo .

Eigenschaften

Molekularformel

C24H23N3O4

Molekulargewicht

417.5g/mol

IUPAC-Name

2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29)

InChI-Schlüssel

UWQXWOJVNASZLI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.